Product packaging for Bromobenzene (3 D)(Cat. No.:CAS No. 22069-96-1)

Bromobenzene (3 D)

Cat. No.: B2909612
CAS No.: 22069-96-1
M. Wt: 158.016
InChI Key: QARVLSVVCXYDNA-VMNATFBRSA-N
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Description

Bromobenzene (C₆H₅Br) is a halogenated aromatic compound with a molecular weight of 157.01 g/mol . Its three-dimensional structure features a planar benzene ring substituted with a bromine atom, which significantly influences its reactivity and physical properties. Industrially, bromobenzene serves as a solvent, chemical intermediate, and precursor in polymer synthesis . It is also utilized in liquid crystal displays (LCDs) and flame retardants due to its dielectric and brominated aromatic properties .

Bromobenzene’s toxicity arises primarily from its metabolism into reactive intermediates. The 3,4-epoxide metabolite, generated via cytochrome P-450 enzymes (e.g., LM2 isoform), depletes hepatic glutathione (GSH) and induces oxidative stress, leading to liver necrosis and nephrotoxicity . A GSH threshold of 3.0–0.5 nmol/mg protein triggers lipid peroxidation and cellular damage in the liver, kidney, heart, and lung . Protective agents like Withania somnifera and honey mitigate toxicity by enhancing antioxidant enzymes (e.g., SOD, GPx) and reducing lipid peroxidation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br B2909612 Bromobenzene (3 D) CAS No. 22069-96-1

Properties

IUPAC Name

1-bromo-3-deuteriobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i2D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVLSVVCXYDNA-VMNATFBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromobenzene can be synthesized through several methods:

    Direct Bromination of Benzene: This method involves the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.

    Sandmeyer Reaction: This method involves the diazotization of aniline to form a diazonium salt, which is then reacted with cuprous bromide to produce bromobenzene.

Industrial Production Methods: In industrial settings, bromobenzene is often produced by the direct bromination of benzene due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with precise temperature control to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Bromobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagent Formation: Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.

    Suzuki Reaction: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid under mild conditions.

Major Products:

Scientific Research Applications

Bromobenzene has a wide range of applications in scientific research:

Mechanism of Action

Bromobenzene exerts its effects primarily through its metabolites. After absorption, it is metabolized by cytochrome P-450 enzymes to form reactive intermediates such as epoxide and quinone derivatives. These reactive metabolites can covalently bind to hepatic macromolecules, leading to liver damage. The binding of these metabolites can reduce oxygen uptake and ATP levels in hepatocytes, alter calcium balance, and decrease cytosolic and mitochondrial glutathione levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares bromobenzene with iodobenzene and dibromobenzene (para-isomer):

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (g/L)
Bromobenzene C₆H₅Br 157.01 156 0.45
Iodobenzene C₆H₅I 204.01 188 0.02
Para-dibromobenzene C₆H₄Br₂ 235.92 220 Insoluble

Bromobenzene exhibits moderate solubility in water compared to iodobenzene, which is nearly insoluble. Its lower molecular weight compared to dibromobenzene results in distinct boiling points and industrial applications .

Metabolic Pathways and Toxicity

Compound Key Metabolite Cytochrome P-450 Isoform GSH Depletion Threshold (nmol/mg protein) Primary Toxicity
Bromobenzene 3,4-bromobenzene oxide LM2 (3,4-epoxidation) 3.0–0.5 Hepatotoxicity, nephrotoxicity
Iodobenzene Iodobenzene oxide* Not specified Similar to bromobenzene Liver necrosis
Dibromobenzene Multiple epoxides P-450/P-448 isoforms Higher (due to reduced reactivity) Lower hepatotoxicity (assumed)

*Assumed based on structural similarity.

  • Bromobenzene vs. Iodobenzene : Both induce liver necrosis via reactive epoxide metabolites and share a GSH threshold for toxicity. However, bromobenzene’s 3,4-epoxide is specifically linked to cytochrome P-450 LM2, while iodobenzene’s metabolic enzymes remain uncharacterized .
  • Bromobenzene vs. Bromobenzene’s 3,4-epoxidation pathway is uniquely associated with severe hepatotoxicity .

Environmental Impact and Degradation

  • Bromobenzene: Persists in the environment due to chemical inertness and hydrophobicity. Microbial degradation by Yarrowia lipolytica produces phenol via dehalogenation, but slow rates contribute to bioaccumulation .

Protective Agents

Compound Protective Agent Mechanism of Action
Bromobenzene Withania somnifera, honey ↑ Antioxidant enzymes (SOD, GPx), ↓ lipid peroxidation
Iodobenzene Not studied

Biological Activity

Bromobenzene (C6_6H5_5Br) is an aromatic compound that has garnered attention due to its significant biological activity and toxicity. This article delves into the biological effects of bromobenzene, focusing on its mechanisms of action, toxicity, and implications for human health.

Bromobenzene is primarily used in organic synthesis, particularly in the preparation of Grignard reagents such as phenyl magnesium bromide. It also serves as a solvent and additive in various industrial applications . The compound's structure enables it to participate in electrophilic aromatic substitutions, making it valuable in synthesizing other organic compounds.

Metabolism

Bromobenzene undergoes metabolic activation predominantly in the liver via cytochrome P450 enzymes. The primary metabolites formed are 2,3-oxide and 3,4-oxide derivatives. These reactive metabolites can alkylate DNA, RNA, and proteins, leading to cellular damage . The metabolic pathway can be summarized as follows:

  • Oxidation : Bromobenzene is oxidized by cytochrome P450 enzymes to form epoxides.
  • Formation of Reactive Metabolites : The epoxides can then react with cellular macromolecules, causing toxicity.
  • Excretion : The metabolites are eventually excreted as mercapturic acids .

Toxicological Effects

Bromobenzene exhibits hepatotoxicity and nephrotoxicity in laboratory animals. Studies have shown that exposure can lead to liver cytomegaly, increased liver weight, and renal damage at higher doses . The compound has also been linked to mutagenic effects due to its ability to induce genetic damage through reactive oxygen species (ROS) generation .

Table 1: Summary of Toxicological Findings

Study TypeOrgan AffectedObserved EffectDose
Inhalation StudyLiverCytomegaly6 hours/day for 13 weeks
Oral Gavage StudyLiverIncreased liver weight400 mg/kg
Chronic ExposureKidneyBrown staining pigment in tubulesVariable

Case Study 1: Hepatotoxicity in Mice

A study involving B6C3F1 mice exposed to bromobenzene through inhalation demonstrated significant liver damage characterized by cytomegaly and increased liver weight. The exposure was conducted for six hours a day over 13 weeks, leading to observable changes in liver morphology and function .

Case Study 2: Genetic Damage Assessment

Research assessing the genetic impact of bromobenzene on human cells indicated that exposure resulted in increased levels of DNA adducts, suggesting a potential mechanism for carcinogenicity. This study emphasizes the need for further investigation into the long-term effects of bromobenzene exposure on human health .

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